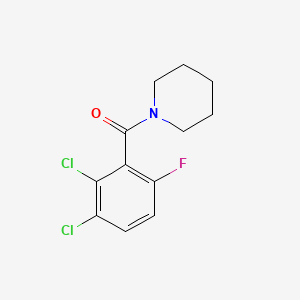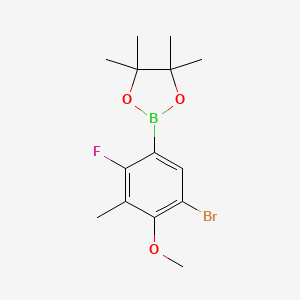
2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This specific compound is notable for its unique substituents, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions, such as an argon atmosphere, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is often maintained between 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors might be employed to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Substitution Reactions: Particularly in Suzuki-Miyaura cross-coupling reactions.
Oxidation Reactions: Where the boronic ester can be converted to the corresponding phenol.
Reduction Reactions: Though less common, certain conditions can reduce the boronic ester to a borane.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: THF, DMF, or toluene.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate.
Major Products
Aryl-Aryl Coupled Products: From Suzuki-Miyaura reactions.
Phenols: From oxidation reactions.
Boranes: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: Employed in the development of probes for biological imaging and sensors.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic Acid
- 4-Methoxyphenylboronic Acid
- 2-Fluorophenylboronic Acid
Uniqueness
2-(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of bromine, fluorine, and methoxy groups can enhance its utility in various synthetic applications, making it a valuable compound in organic chemistry.
Eigenschaften
Molekularformel |
C14H19BBrFO3 |
|---|---|
Molekulargewicht |
345.01 g/mol |
IUPAC-Name |
2-(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BBrFO3/c1-8-11(17)9(7-10(16)12(8)18-6)15-19-13(2,3)14(4,5)20-15/h7H,1-6H3 |
InChI-Schlüssel |
FGDYVMDJRZSZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


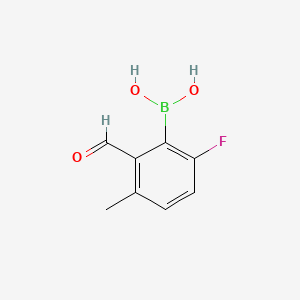
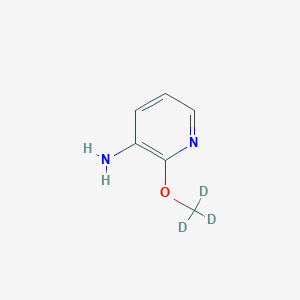
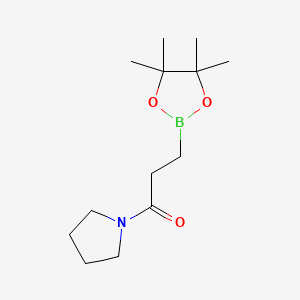
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
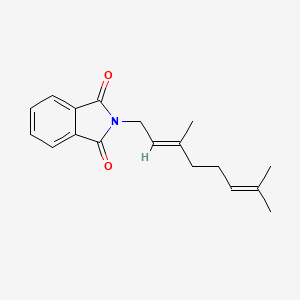
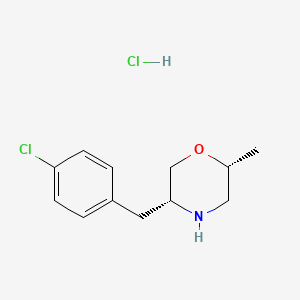

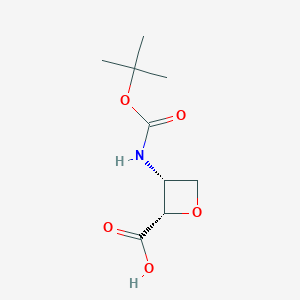
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)

